5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole is a compound belonging to the oxadiazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. Oxadiazoles are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound's unique structure combines a tert-butyloxycarbonyl group and a 4-fluorophenyl moiety, potentially enhancing its pharmacological profile.
The synthesis of this compound can be traced back to various research studies focusing on the development of oxadiazole derivatives. The methodologies often involve reactions that create the oxadiazole ring and incorporate functional groups that may enhance biological activity or solubility.
5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole is classified as a heterocyclic compound and more specifically as an oxadiazole derivative. Its classification is based on the presence of the oxadiazole ring and the functional groups attached to it.
The synthesis of 5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole typically involves several key steps:
The synthetic route often employs techniques such as refluxing in solvent mixtures (e.g., ethanol/water), followed by purification methods like recrystallization or chromatography to isolate the desired product with high purity.
The molecular structure of 5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole features:
The molecular formula can be expressed as CHFNO, and its molecular weight is approximately 285.30 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used for structural confirmation.
The compound can undergo various chemical reactions typical for oxadiazoles:
Reactions are generally monitored using thin-layer chromatography (TLC) for progress and purity assessment. Characterization is performed using spectroscopic methods like Infrared (IR) spectroscopy for functional group identification and NMR for structural elucidation.
The mechanism of action for compounds like 5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole often involves interaction with biological targets such as enzymes or receptors. The oxadiazole moiety can enhance binding affinity due to its ability to form hydrogen bonds or engage in π-stacking interactions with aromatic residues in target proteins.
Studies have shown that modifications at the nitrogen positions and aromatic substitutions can significantly influence biological activity, potentially increasing efficacy against specific targets .
Relevant data regarding these properties can be obtained through empirical studies and characterization techniques .
5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole has potential applications in:
Research continues into optimizing its structure for enhanced activity against various biological targets, making it a compound of interest in medicinal chemistry .
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who reacted amidoximes with acyl chlorides under solvent-free melting conditions. This pioneering method yielded unstable intermediates and required lengthy reaction times (12–72 hours), with poor yields due to challenging purification and byproduct formation [1]. For decades, this limited pharmacological exploration. The mid-20th century marked a turning point with Oxolamine, a 1,2,4-oxadiazole-based antitussive approved in the 1960s, demonstrating the scaffold's biological relevance [1].
Modern synthetic routes significantly improved efficiency and scope. Key advancements include:
Table 1: Evolution of Key Synthetic Methods for 1,2,4-Oxadiazoles
Starting Materials | Reagents/Conditions | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
Amidoxime + Acyl Chloride | Solvent-free, melting | Low | Historical significance | Long time, difficult purification |
Amidoxime + Ester | Toluene, K₂CO₃, reflux | 50–95% | Good yields, moderate reaction time | Requires anhydrous conditions |
Amidoxime + Carboxylic Acid | T3P, TEA, ~80°C | 87–97% | High yields, short time (0.5–6 h) | Expensive coupling agent (T3P) |
Amidoxime + Carboxylic Acid | H₂O, reflux, 12 h | 35–93% | Catalyst-free, organic solvent-free | Variable yields |
Amidoxime + Carboxylic Acid | Microwave irradiation, 5–30 min | 76–90% | Rapid, high-yielding, energy-efficient | Specialized equipment required |
The 1,2,4-oxadiazole ring emerged as a critical bioisostere for ester and amide functionalities due to its metabolic stability and similar geometry/dipole moment. Unlike amides, which are susceptible to enzymatic hydrolysis (e.g., by proteases or esterases), the 1,2,4-oxadiazole ring resists degradation, enhancing in vivo half-lives. Systematic matched-pair analyses within the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazoles exhibit an order of magnitude higher lipophilicity (log D) than their 1,3,4-oxadiazole isomers [2]. This property directly correlates with improved membrane permeability and oral bioavailability. The bioisosteric replacement strategy proved successful in FDA-approved drugs:
The introduction of fluorinated aryl groups, particularly at the C3 position of 1,2,4-oxadiazoles, profoundly impacts pharmacokinetics. The 4-fluorophenyl moiety in 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole contributes via:
Table 2: Impact of Fluorophenyl vs. Phenyl Substituents on Oxadiazole Pharmacokinetics
Property | Phenyl Substituent | 4-Fluorophenyl Substituent | Biological Consequence |
---|---|---|---|
Metabolic Half-life (t₁/₂) | Short (rapid CYP-mediated oxidation) | Extended (resistance to oxidation) | Reduced dosing frequency |
Lipophilicity (log D) | Moderate (~2.0) | Slightly elevated (~2.2–2.5) | Improved membrane permeability |
AChE Inhibition (IC₅₀) | Micromolar range (e.g., 5 µM) | Nanomolar range (e.g., 0.001 µM) | Enhanced target engagement at lower doses |
Passive Diffusion | Moderate | High | Improved cellular uptake |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8